molecular formula C20H15FN2O2S B14099659 1-(3-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(3-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14099659
M. Wt: 366.4 g/mol
InChI Key: USIJFAJPMUXRLU-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives are a class of heterocyclic compounds with a fused thiophene-pyrimidine core. These molecules are structurally analogous to pyrimidine-2,4(1H,3H)-diones, which have demonstrated broad biological relevance, including applications as antiviral agents (e.g., AZT and stavudine) and herbicides . The target compound, 1-(3-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, features a 3-fluorobenzyl group at position 1 and a 2-methylphenyl substituent at position 3. This substitution pattern distinguishes it from other derivatives and may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C20H15FN2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H15FN2O2S/c1-13-5-2-3-8-16(13)23-19(24)18-17(9-10-26-18)22(20(23)25)12-14-6-4-7-15(21)11-14/h2-11H,12H2,1H3

InChI Key

USIJFAJPMUXRLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The 3-fluorobenzyl and 2-methylphenyl groups can be introduced via nucleophilic substitution reactions.

    Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives, focusing on substituent effects, synthetic yields, and biological activities.

Structural Analogues
Compound Name Substituents (Positions 1 and 3) Key Structural Features Molecular Weight (g/mol)
Target Compound 1: 3-Fluorobenzyl; 3: 2-Methylphenyl Fluorine atom, methyl group on aryl substituents ~396.4 (estimated)
3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3: 3-Hydroxybenzyl; 6: 3-Hydroxyphenyl Hydroxyl groups enhancing polarity 350.84
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 1: Oxadiazole-chlorophenyl; 3: 4-Fluorobenzyl Oxadiazole ring, halogen substituents ~481.9
3-Hydroxy-7-methyl-1-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 1: 4-Methylbenzyl; 3: Hydroxy; 7: Methyl Hydroxy group, methyl substitution on thiophene ~342.4

Key Observations :

  • Hydroxy groups (e.g., in ) increase hydrophilicity, which may affect membrane permeability and bioavailability.
  • Oxadiazole-containing derivatives (e.g., ) often exhibit enhanced binding affinity due to π-π stacking interactions .

Biological Activity

1-(3-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, a compound belonging to the thieno[3,2-d]pyrimidine class, has garnered attention due to its promising biological activities. This article reviews its biological activity, focusing on its antimicrobial and antiproliferative properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H15FN2OSC_{20}H_{15}FN_2OS with a molecular weight of approximately 350.41 g/mol. Its unique structure features a thieno[3,2-d]pyrimidine core which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimycobacterial activity against Mycobacterium tuberculosis . The mechanism involves the inhibition of cytochrome bd oxidase (Cyt-bd), which is integral to the bacterium's energy metabolism. The minimum inhibitory concentration (MIC) for this compound is reported to be in the range of 6–8 μM, indicating strong efficacy against tuberculosis pathogens .

Table 1: Antimycobacterial Activity Data

CompoundTarget OrganismMIC (μM)
1-(3-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneMycobacterium tuberculosis6–8

Antiproliferative Activity

In vitro studies have also demonstrated that thieno[3,2-d]pyrimidines exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown selective cytotoxicity towards cancer cells such as MCF-7 and MDA-MB-231. The structure-activity relationship indicates that specific substitutions are essential for enhancing biological activity .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
1-(3-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dioneMCF-713.42
MDA-MB-23128.89

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways in both bacterial and cancer cells. By binding to active sites on these enzymes, it disrupts their function and leads to cell death or growth inhibition.

Enzyme Inhibition

The inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis is a key mechanism through which the compound exerts its antimycobacterial effects. This enzyme is vital for aerobic respiration in bacteria; thus, its inhibition leads to energy depletion and eventual cell death .

In cancer cells, the compound induces apoptosis through pathways that are independent of the cell cycle. This characteristic makes it a potential candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological properties of thieno[3,2-d]pyrimidines:

  • Study on Antimycobacterial Activity : A recent study demonstrated that derivatives of thieno[3,2-d]pyrimidines showed significant activity against multidrug-resistant strains of Mycobacterium tuberculosis , with some compounds achieving MIC values comparable to established antitubercular drugs .
  • Cancer Cell Line Evaluation : Another research project assessed the antiproliferative effects of various thieno[3,2-d]pyrimidine derivatives on different cancer cell lines. The results indicated that modifications at specific positions on the thienopyrimidine core could enhance cytotoxicity against breast cancer cells .

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